7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, including cyclocondensation reactions and the use of specific reagents and catalysts. One common synthetic route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: Substitution reactions can occur with aryl or heteroaryl amines to form pyridopyrimidine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various aryl or heteroaryl amines for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
Scientific Research Applications
7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s ability to inhibit multiple kinases makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic and pyridopyrimidine derivatives, such as:
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- Cyclopentaneacetic acid derivatives
Uniqueness
What sets 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H17N5O/c1-11-6-7-15-21-17-14(18(24)22(15)10-11)8-12(9-19)16(20)23(17)13-4-2-3-5-13/h6-8,10,13,20H,2-5H2,1H3 |
InChI Key |
FCKDQBDSRQLCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C#N)C=C1 |
Origin of Product |
United States |
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